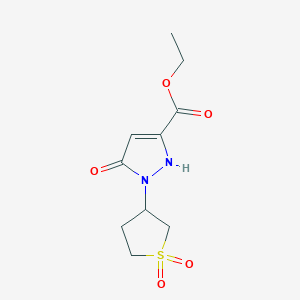
2-(1,1-ジオキソチオラン-3-イル)-3-オキソ-1H-ピラゾール-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業: 農薬開発
この化合物は、生物活性のある(1,1-ジオキソチオラン-3-イル)ジチオカルバミン酸カリウムの合成における前駆体として有望です 。このような誘導体は、選択的な作用を持つ効果的な殺菌剤として知られており、作物を真菌病から保護する上で重要となる可能性があります。しかし、合成プロセスは、溶媒効果と一部試薬の低い溶解度のために複雑であり、条件を慎重に最適化する必要があります。
医学: 薬物合成
この化合物の医学における特定の用途は詳しく述べられていませんが、他の生物活性分子との構造的類似性は、薬物開発における潜在的な用途を示唆しています。 例えば、関連化合物は、その生物活性および細胞機能とシグナル伝達の効果について研究されてきました。さらなる研究により、特に新規治療薬の合成において、医学化学におけるその役割が明らかになる可能性があります。
環境科学: 抗酸化特性
この化合物の誘導体、例えばジチオカルバミン酸塩は、潜在的な抗酸化物質として特定されています 。これらの特性は、さまざまな生態系における酸化ストレスを軽減する薬剤を開発したり、汚染制御戦略の一部として使用したりするために、環境科学で活用できます。
工業研究: 触媒作用
工業用途では、この化合物の誘導体は、その触媒特性に関心が持たれています 。ジチオカルバミン酸塩の合成には強塩基による触媒作用が伴い、この化合物は、新しい触媒の開発や既存の触媒プロセスの強化に役割を果たす可能性があります。
化学合成: 溶媒選択と反応最適化
この化合物の合成には、複雑な溶媒効果が伴い、化学反応における溶媒選択の重要性を浮き彫りにしています 。この化合物に関する研究は、溶媒相互作用が重要な要素である化学合成のさまざまな分野に影響を与える、反応最適化に関するより広範な研究に貢献できます。
生物活性
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The synthesis of ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl bromoacetate with a precursor compound containing the dioxothiolan moiety. This reaction is often conducted in an organic solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product.
Key Structural Features:
- Molecular Formula: C₁₄H₁₇N₃O₅S
- Molecular Weight: 339.36 g/mol
- Functional Groups: Pyrazole ring, dioxothiolan group, carboxylate ester.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate has been shown to inhibit viral replication in various assays. For instance, compounds with similar structural features have demonstrated efficacy against the NS2B-NS3 protease of the dengue virus and other viral targets .
Table 1: Summary of Antiviral Activity Studies
Anticancer Properties
In addition to antiviral activity, ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that treatment with ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo resulted in a significant reduction in cell viability compared to control groups. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Mechanistic Insights
The biological activity of ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo can be attributed to its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes critical for viral replication and cancer progression.
- Induction of Apoptosis: By triggering apoptotic pathways, it can effectively reduce tumor growth and enhance the effectiveness of existing chemotherapeutics.
特性
CAS番号 |
51986-04-0 |
|---|---|
分子式 |
C10H14N2O5S |
分子量 |
274.30 g/mol |
IUPAC名 |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3 |
InChIキー |
GZTLJCPVJKMPGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
正規SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















